molecular formula C5H8N2O2S B3039405 2-(2-Amino-2-thiazolin-4-yl)acetic acid CAS No. 103541-11-3

2-(2-Amino-2-thiazolin-4-yl)acetic acid

Cat. No.: B3039405
CAS No.: 103541-11-3
M. Wt: 160.2 g/mol
InChI Key: ANCWBXJZUCHVHL-UHFFFAOYSA-N
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Description

2-(2-Amino-2-thiazolin-4-yl)acetic acid is an organic compound with the molecular formula C5H8N2O2S It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Amino-2-thiazolin-4-yl)acetic acid can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with thiourea, followed by hydrolysis . Another method includes the acylation of 2-aminothiazole with acetic anhydride under suitable conditions . These reactions typically require controlled temperatures and the presence of catalysts to ensure high yields.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-2-thiazolin-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.

    Substitution: The amino group and the thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-2-thiazolin-4-yl)acetic acid is unique due to its combination of the thiazole ring and the acetic acid moiety, which provides distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2-amino-4,5-dihydro-1,3-thiazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S/c6-5-7-3(2-10-5)1-4(8)9/h3H,1-2H2,(H2,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCWBXJZUCHVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(S1)N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1.965 g. (0.010 mole) 2-(2-amino-2-thiazolin-4-yl)acetic acid hydrochloride in 150 ml. water is titurated with an equimolar amount of 1.0N sodium hydroxide solution. The resulting mixture is stirred with cooling at 5° C. for two hours then filtered. The sodium salt is washed with cold water, ethanol and dried.
Name
2-(2-amino-2-thiazolin-4-yl)acetic acid hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Amino-2-thiazolin-4-yl)acetic acid
Reactant of Route 2
2-(2-Amino-2-thiazolin-4-yl)acetic acid
Reactant of Route 3
2-(2-Amino-2-thiazolin-4-yl)acetic acid
Reactant of Route 4
2-(2-Amino-2-thiazolin-4-yl)acetic acid
Reactant of Route 5
2-(2-Amino-2-thiazolin-4-yl)acetic acid
Reactant of Route 6
2-(2-Amino-2-thiazolin-4-yl)acetic acid

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